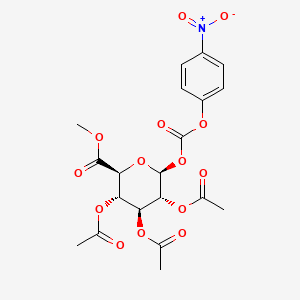![molecular formula C4H8NO3T B1147157 Threonine, L-, [3H(G)] CAS No. 134357-96-3](/img/structure/B1147157.png)
Threonine, L-, [3H(G)]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Threonine, L-, [3H(G)] is a radiolabeled form of the essential amino acid threonine. Threonine is one of the 20 standard amino acids used by cells to synthesize proteins. It is essential in humans, meaning it must be obtained from the diet as the body cannot synthesize it. Threonine plays a crucial role in various physiological processes, including protein synthesis, immune function, and fat metabolism .
準備方法
Synthetic Routes and Reaction Conditions
Threonine can be synthesized through microbial fermentation, primarily using strains of Escherichia coli and Corynebacterium glutamicum. The biosynthesis involves several enzymatic steps starting from oxaloacetate, which is converted to L-aspartate and subsequently to L-threonine through a series of phosphorylations and reductions .
Industrial Production Methods
Industrial production of L-threonine typically involves the fermentation process using genetically engineered microorganisms. These microorganisms are optimized to overproduce threonine by manipulating metabolic pathways and enhancing the expression of key enzymes involved in threonine biosynthesis . The fermentation process is carried out in large bioreactors under controlled conditions to maximize yield and purity .
化学反応の分析
Types of Reactions
Threonine undergoes various chemical reactions, including:
Oxidation: Threonine can be oxidized to form α-ketobutyrate and ammonia.
Reduction: Threonine can be reduced to form glycine and acetaldehyde.
Substitution: Threonine can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and anhydrides are often used for substitution reactions.
Major Products
Oxidation: α-Ketobutyrate and ammonia.
Reduction: Glycine and acetaldehyde.
Substitution: Various substituted threonine derivatives depending on the reagents used.
科学的研究の応用
Threonine, L-, [3H(G)] is widely used in scientific research due to its radiolabeled nature, which allows for tracking and studying metabolic pathways. Some key applications include:
Chemistry: Used in studying enzyme kinetics and protein synthesis.
Biology: Helps in understanding metabolic pathways and protein turnover.
Medicine: Used in diagnostic imaging and studying disease mechanisms.
Industry: Applied in the production of feed additives and pharmaceuticals
作用機序
Threonine exerts its effects by participating in protein synthesis and various metabolic pathways. It combines with aspartic acid and methionine to aid in fat metabolism in the liver, preventing fat accumulation. Threonine also supports the immune system by promoting the production of antibodies . The hydroxyl group in threonine can undergo phosphorylation, which is crucial for signal transduction and enzyme regulation .
類似化合物との比較
Similar Compounds
L-Threonate: A derivative of threonine used in cognitive health supplements.
L-Allothreonine: An isomer of threonine with different stereochemistry.
Serine: Another hydroxyl-containing amino acid with similar properties
Uniqueness
Threonine is unique due to its essential nature and its role in protein synthesis and immune function. Unlike its derivatives and isomers, threonine is directly involved in the synthesis of proteins and other critical biomolecules .
特性
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-4-tritiobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1T |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVYJQAPQTCCC-RJNJCCKQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C[C@H]([C@@H](C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
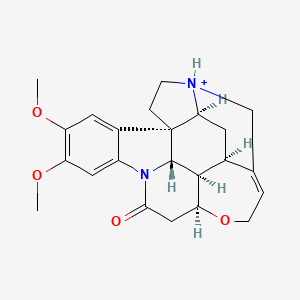

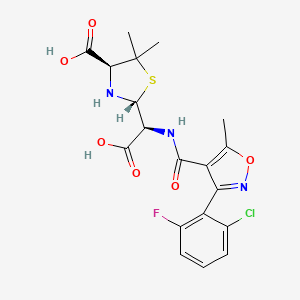

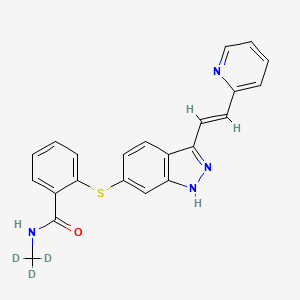

![2-[Methoxy(methylsulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1147089.png)
![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone](/img/structure/B1147091.png)
![[(7R,8S,9S)-2,8,9-trihydroxy-2-oxo-1,3,6-trioxa-2lambda5-phosphaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate](/img/structure/B1147093.png)
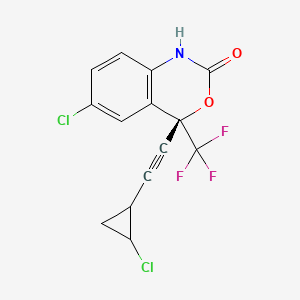
![3-Benzyl-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1147097.png)
